(S)-tert-Butyl 2-(methylamino)pentanoate

Description

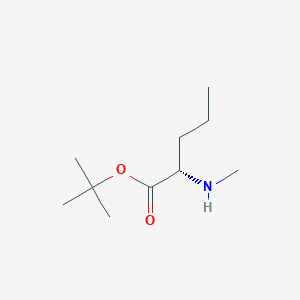

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

tert-butyl (2S)-2-(methylamino)pentanoate |

InChI |

InChI=1S/C10H21NO2/c1-6-7-8(11-5)9(12)13-10(2,3)4/h8,11H,6-7H2,1-5H3/t8-/m0/s1 |

InChI Key |

DQLIFRAKPPVASS-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)OC(C)(C)C)NC |

Canonical SMILES |

CCCC(C(=O)OC(C)(C)C)NC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of S Tert Butyl 2 Methylamino Pentanoate

Fundamental Reaction Pathways

The primary reaction pathways of (S)-tert-Butyl 2-(methylamino)pentanoate are centered on the nucleophilicity of the nitrogen atom, the electrophilicity of the ester carbonyl carbon, and the acidity of the α-carbon proton.

Nucleophilic Properties of the Methylamino Group

The lone pair of electrons on the nitrogen atom of the methylamino group makes it a potent nucleophile. This reactivity is central to many transformations, most notably acylation and alkylation reactions.

N-Acylation: The secondary amine readily reacts with acylating agents such as acid chlorides and anhydrides in a nucleophilic addition-elimination reaction. nih.govcdnsciencepub.com This process involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) and deprotonation yields the corresponding N-acyl-N-methylamino acid ester, an amide. cdnsciencepub.com The reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the acid byproduct. nih.gov The general mechanism is a cornerstone of peptide synthesis, where the amine of one amino acid derivative attacks an activated carboxyl group of another.

N-Alkylation: The methylamino group can be further alkylated by reaction with alkyl halides via an SN2 mechanism. libretexts.org However, this can lead to the formation of a tertiary amine and subsequently to a quaternary ammonium (B1175870) salt if an excess of the alkylating agent is used. rug.nl More controlled and selective N-alkylation can be achieved through reductive amination, which involves the reaction with an aldehyde or ketone to form an iminium ion intermediate, followed by reduction. chimia.ch A robust method for the direct N-alkylation of α-amino acid esters with alcohols, catalyzed by ruthenium complexes, has also been developed, proceeding with high retention of stereochemistry and producing water as the only byproduct. rug.nl

Reactivity of the tert-Butyl Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids, prized for its stability under many conditions, yet susceptible to cleavage under specific acidic protocols. acsgcipr.orgresearchgate.net

Acid-Catalyzed Hydrolysis: The most characteristic reaction of the tert-butyl ester is its facile cleavage under acidic conditions to yield the corresponding carboxylic acid and isobutylene (B52900). acsgcipr.org Unlike the hydrolysis of primary or secondary alkyl esters (which typically proceed via an acyl-oxygen cleavage, AAC2 mechanism), tert-butyl esters hydrolyze through an alkyl-oxygen cleavage pathway (AAL1). acsgcipr.org This mechanism involves protonation of the carbonyl oxygen, followed by the rate-limiting, unimolecular cleavage of the C-O bond to form the highly stable tert-butyl carbocation. This cation is then neutralized by losing a proton to form isobutylene or by reacting with water to form tert-butyl alcohol. A wide range of acids, from trifluoroacetic acid (TFA) to milder Lewis acids like zinc bromide, can effect this transformation. monash.eduacs.org

| Condition | Predominant Mechanism | Key Intermediate | Products |

| Strong Acid (e.g., TFA, HCl) | AAL1 (Alkyl-Oxygen Cleavage) | tert-Butyl carbocation | Carboxylic Acid + Isobutylene |

| Neutral Water (Slow) | BAC2 (Acyl-Oxygen Cleavage) | Tetrahedral Intermediate | Carboxylic Acid + tert-Butyl Alcohol |

| Base (e.g., NaOH) | BAC2 (Acyl-Oxygen Cleavage) | Tetrahedral Intermediate | Carboxylate Salt + tert-Butyl Alcohol |

Transesterification: While possible, the transesterification of the sterically hindered tert-butyl ester is less favorable than for methyl or ethyl esters. The reaction involves the nucleophilic attack of an alcohol on the ester carbonyl, proceeding through a tetrahedral intermediate. organic-chemistry.org Due to the bulk of the tert-butoxy (B1229062) group, this reaction is often sluggish and requires forcing conditions or specific catalysts.

Reactions at the Stereogenic α-Carbon

The hydrogen atom attached to the α-carbon is weakly acidic and can be removed by a strong base to form an enolate. masterorganicchemistry.com This reactivity poses a risk to the stereochemical integrity of the molecule.

Racemization: The stereocenter at the α-carbon is susceptible to racemization, particularly under conditions that promote enolate formation. researchgate.net The planar structure of the enolate intermediate allows for protonation to occur from either face, leading to a mixture of (S) and (R) enantiomers. While the tert-butyl ester group can offer some steric hindrance against racemization compared to smaller esters, the use of strong bases or prolonged exposure to basic conditions can erode enantiomeric purity. researchgate.net Mechanistic studies on related N-arylation reactions have shown that racemization can occur in the amino acid ester starting material when bases are present. researchgate.net For N-methylamino acid residues activated for peptide coupling, racemization is believed to proceed through a planar oxazolium-5-oxide intermediate. cdnsciencepub.com

Alkylation of the α-Carbon: Once formed, the enolate is a carbon-centered nucleophile and can, in principle, be alkylated at the α-position. libretexts.org However, achieving selective α-alkylation in the presence of the more nucleophilic nitrogen atom is challenging and typically requires N-protection. For a compound like this compound, reaction with a base and an alkyl halide would likely result in a complex mixture of N-alkylated, C-alkylated, and polyalkylated products.

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of these reactions, including the transient species involved, is crucial for controlling reaction outcomes and preserving stereochemistry.

Identification and Characterization of Reaction Intermediates

Many of the reactions involving this compound proceed through short-lived, high-energy intermediates that are not typically isolated.

Tetrahedral Intermediates: In both base-catalyzed hydrolysis (BAC2) and N-acylation reactions, a key intermediate is a tetrahedral species formed at the carbonyl carbon. cdnsciencepub.comorganic-chemistry.org In hydrolysis, this results from the attack of a hydroxide (B78521) ion, while in acylation, it forms after the attack of the methylamino group on the acylating agent. cdnsciencepub.com The stability and breakdown of this intermediate dictate the reaction kinetics.

Enolates and Oxazolium Ions: As discussed, the enolate is the key intermediate in reactions involving the α-carbon, such as racemization. acs.org In the context of peptide bond formation and racemization of N-methylated amino acid derivatives, the formation of a planar, mesoionic oxazolium-5-oxide has been proposed. cdnsciencepub.com Evidence for this intermediate has been obtained by trapping it with a dienophile in a Diels-Alder-type reaction, which strongly supports its role in the loss of stereochemical integrity during certain coupling reactions. cdnsciencepub.com

Transition State Analysis and Reaction Coordinate Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for mapping the energy landscapes of chemical reactions, allowing for the characterization of transition states and the elucidation of detailed reaction pathways.

N-Acylation and N-Alkylation Mechanisms: DFT studies on related systems, such as the N-alkylation of amines with alcohols, have elucidated the catalytic cycle and identified the turnover frequency-determining transition state. acs.org These studies show that the reaction proceeds through sequential steps of alcohol oxidation, imine formation, and imine reduction, with the hydride transfer for imine reduction being the key energetic span. acs.org For acylation, computational studies of the aminolysis of esters suggest that the reaction can proceed through a concerted pathway or via a stepwise mechanism involving a tetrahedral intermediate. The transition state often involves proton transfer facilitated by other molecules in the system.

Ester Hydrolysis: The transition state for the acid-catalyzed (AAL1) hydrolysis of a tert-butyl ester involves the elongation of the alkyl-oxygen bond as the stable tert-butyl carbocation forms. acsgcipr.org For the base-catalyzed (BAC2) pathway, the transition state involves the approach of the hydroxide nucleophile to the carbonyl carbon, leading to the tetrahedral intermediate. The relative energies of these transition states explain the preference for the AAL1 mechanism under acidic conditions.

Kinetics and Thermodynamics of Reactions Involving this compound

Currently, specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively reported in publicly available literature. However, the reactivity of this compound can be inferred from general principles of organic chemistry and studies on analogous structures, such as other amino acid esters. Key reactions of interest include hydrolysis of the tert-butyl ester, acylation of the secondary amine, and other transformations relevant to its applications in synthesis.

The hydrolysis of the tert-butyl ester group in this compound is a critical reaction, often employed for deprotection in synthetic chemistry. The kinetics of this reaction are significantly influenced by the reaction conditions, particularly the pH.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of tert-butyl esters proceeds via a mechanism involving protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation. This pathway is generally faster than for primary or secondary alkyl esters due to the stability of the tertiary carbocation intermediate. The rate of this reaction is dependent on the concentration of the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis of tert-butyl esters is notably slow due to significant steric hindrance from the bulky tert-butyl group, which impedes the nucleophilic attack of the hydroxide ion on the carbonyl carbon. researchgate.netarkat-usa.org While sterically hindered esters are generally resistant to saponification, specialized non-aqueous conditions using sodium hydroxide in a methanol/dichloromethane mixture have been shown to facilitate the hydrolysis of such esters at room temperature. researchgate.netarkat-usa.org

The thermodynamics of the hydrolysis reaction are generally favorable, with the formation of the more stable carboxylate (or carboxylic acid) and tert-butanol (B103910) driving the equilibrium towards the products.

The N-methylamino group of this compound can undergo various reactions, such as N-acylation. The kinetics of these reactions are influenced by the nature of the acylating agent and the reaction conditions. The presence of the methyl group on the nitrogen atom can affect the nucleophilicity of the amine, which in turn influences the reaction rate.

To illustrate the expected kinetic behavior in the hydrolysis of tert-butyl esters, the following hypothetical data table presents plausible rate constants under different pH conditions, based on general knowledge of ester hydrolysis. usgs.gov

Illustrative Data Table: Hypothetical Rate Constants for the Hydrolysis of a Tert-Butyl Ester at 25°C

| pH | Predominant Mechanism | Hypothetical First-Order Rate Constant (s⁻¹) |

| 1 | Acid-Catalyzed | 1.5 x 10⁻⁴ |

| 7 | Neutral Hydrolysis | 2.0 x 10⁻⁸ |

| 13 | Base-Catalyzed | 5.0 x 10⁻⁷ |

Note: This data is illustrative and not based on experimental measurements for this compound.

Influence of Steric and Electronic Factors on Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by a combination of steric and electronic factors arising from its molecular structure.

Steric Factors:

The most significant steric influence in the molecule is exerted by the tert-butyl group of the ester moiety. This bulky group provides substantial steric hindrance around the carbonyl carbon, which has several consequences for the molecule's reactivity:

Protection against Nucleophilic Attack: The tert-butyl group effectively shields the carbonyl carbon from attack by nucleophiles. This steric hindrance is the primary reason for the slow rate of base-catalyzed hydrolysis (saponification) of tert-butyl esters compared to less hindered esters like methyl or ethyl esters. researchgate.netarkat-usa.org

Selectivity in Reactions: In molecules containing multiple ester groups, the steric bulk of a tert-butyl ester can allow for selective reaction at less hindered ester sites under certain conditions.

Electronic Factors:

The electronic properties of the functional groups in this compound also play a crucial role in its reactivity:

Inductive Effect of the N-methyl Group: The methyl group attached to the nitrogen atom is an electron-donating group. This inductive effect increases the electron density on the nitrogen atom, thereby increasing its nucleophilicity compared to a primary amine. This enhanced nucleophilicity can lead to faster rates of reaction at the amino group, such as in acylation or alkylation reactions.

Influence of the Ester Group: The ester group is an electron-withdrawing group, which decreases the electron density on the adjacent carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. However, as discussed, this effect is tempered by the steric hindrance of the tert-butyl group.

The combination of these steric and electronic factors dictates the preferred reaction pathways and the selectivity observed in chemical transformations involving this compound. For example, in a reaction with an acylating agent, the more nucleophilic N-methylamino group would be expected to react preferentially over the sterically hindered and less nucleophilic ester oxygen.

The following table summarizes the expected influence of key structural features on the reactivity of this compound.

Interactive Data Table: Influence of Structural Features on Reactivity

| Structural Feature | Effect | Influence on Reactivity |

| Tert-butyl Group | Steric Hindrance | Decreases the rate of nucleophilic attack at the carbonyl carbon (e.g., in base-catalyzed hydrolysis). Provides steric protection. |

| N-methyl Group | Electron-Donating (Inductive Effect) | Increases the nucleophilicity of the amino group, potentially increasing rates of N-acylation and N-alkylation. |

| Pentyl Side Chain | Steric Bulk / Hydrophobicity | Can influence substrate binding in enzymatic reactions and may have minor steric effects on nearby functional groups. |

| Ester Carbonyl Group | Electrophilic Center | Site of nucleophilic attack for reactions such as hydrolysis. |

Applications As a Chiral Building Block and Synthetic Intermediate

Role in the Asymmetric Construction of Complex Organic Molecules

As a chiral building block, (S)-tert-Butyl 2-(methylamino)pentanoate offers a predefined stereocenter at the α-carbon. This is crucial in asymmetric synthesis, where the goal is to create a target molecule as a single enantiomer. The N-methyl group and the propyl side chain contribute to the steric and electronic environment of the molecule, which can influence the stereochemical outcome of subsequent reactions. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing its participation in reactions until its removal is desired, typically under acidic conditions.

The secondary amine provides a site for further functionalization. For instance, it can be acylated or alkylated to introduce new substituents. The chirality inherent in the molecule can direct the stereochemistry of these additions, a concept known as substrate-controlled stereoselection.

Precursor for Enantiomerically Pure Nitrogen-Containing Scaffolds

Nitrogen-containing scaffolds are ubiquitous in pharmaceuticals and other biologically active compounds. This compound can serve as a starting material for the synthesis of various enantiomerically pure nitrogen-containing structures.

For example, the secondary amine can undergo intramolecular cyclization reactions with a suitable functional group introduced elsewhere in the molecule. This could lead to the formation of chiral piperidines, pyrrolidines, or other nitrogenous ring systems. The stereochemistry of the final cyclic product would be dictated by the (S)-configuration of the starting material.

Table 1: Potential Nitrogen-Containing Scaffolds from this compound

| Scaffold Type | Synthetic Strategy | Potential Application |

|---|---|---|

| Chiral Piperidines | Intramolecular cyclization following side-chain functionalization | Core structures in alkaloids and active pharmaceutical ingredients |

| Chiral Pyrrolidines | Ring-closing metathesis or other cyclization strategies | Versatile intermediates in organic synthesis |

Utilization in the Synthesis of Unnatural Amino Acid Derivatives and Peptidomimetics

The structure of this compound is closely related to that of natural amino acids. This makes it an excellent starting point for the synthesis of unnatural amino acid derivatives. N-methylation is a common feature in many biologically active peptides, often conferring increased metabolic stability and altered conformational properties.

By modifying the side chain or the N-methylamino group, a variety of novel amino acid derivatives can be accessed. These can then be incorporated into peptides to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability or oral bioavailability.

Table 2: Examples of Synthetic Transformations for Unnatural Amino Acid and Peptidomimetic Synthesis

| Transformation | Reagents and Conditions | Resulting Structure |

|---|---|---|

| N-Alkylation | Alkyl halide, base | Tertiary amine derivative |

| Side-chain modification | Functional group interconversion | Amino acid with novel side chain |

Integration into Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry. The functional groups present in this compound allow for its integration into various heterocyclic systems. The secondary amine can act as a nucleophile in condensation reactions with carbonyl compounds or other electrophiles to form a wide range of nitrogen-containing heterocycles.

For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidine (B8664642) ring, while reaction with a β-keto ester could yield a dihydropyrrole. The chirality of the starting material would be transferred to the final heterocyclic product, providing an enantiomerically enriched scaffold for further elaboration.

Table 3: Potential Heterocyclic Systems from this compound

| Heterocycle | Synthetic Approach |

|---|---|

| Dihydropyrimidines | Condensation with 1,3-dicarbonyls |

| Pyrrolidines | Paal-Knorr synthesis or similar cyclocondensations |

| Piperazines | Dimerization or reaction with a two-carbon electrophile |

Computational and Theoretical Studies of S Tert Butyl 2 Methylamino Pentanoate

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a flexible molecule such as (S)-tert-Butyl 2-(methylamino)pentanoate are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers or rotamers) and the energy barriers between them. This is often achieved by mapping the molecule's potential energy surface (PES), a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates.

A common technique is a "relaxed PES scan," where specific dihedral angles are systematically rotated, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. For this compound, key rotatable bonds include the Cα-N, N-CH₃, Cα-C(O), and O-C(tert-Butyl) bonds.

By performing these scans, a landscape of energy minima (stable conformers) and saddle points (transition states between conformers) can be constructed. Density Functional Theory (DFT) calculations, for instance at the B3LYP/6-31G* level of theory, are frequently employed for such studies due to their balance of accuracy and computational cost. The analysis reveals that the steric bulk of the tert-butyl group and the propyl side chain, along with potential intramolecular hydrogen bonding, significantly influences the preferred conformations.

Table 1: Calculated Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-Cα-N-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° (anti-periplanar) | 0.00 |

| B | 65.2° (gauche) | 1.85 |

| C | -68.9° (gauche) | 2.10 |

Note: Energies are hypothetical and calculated using DFT at the B3LYP/6-31G level of theory. The dihedral angle represents the rotation around the Cα-N bond.*

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations provide detailed information about the electronic distribution, orbital energies, and nature of chemical bonds within this compound. Methods like DFT are used to calculate various electronic properties that help in understanding the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For this compound, the HOMO is typically localized on the nitrogen atom of the methylamino group, making it the primary site for electrophilic attack. The LUMO is often centered on the carbonyl carbon of the ester group, identifying it as the most likely site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics, providing insights into atomic charges and delocalization of electron density. These calculations can quantify the strength and nature of specific bonds, such as the ester C-O bond or the chiral center's C-N bond.

Table 2: Selected Calculated Electronic Properties and Bond Parameters for this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Calculated Dipole Moment | 2.1 D |

| NBO Charge on N | -0.45 e |

| NBO Charge on C=O Carbon | +0.58 e |

| Cα-N Bond Length | 1.47 Å |

| C=O Bond Length | 1.21 Å |

Note: These values are illustrative and based on typical results from B3LYP/6-31G calculations.*

Mechanistic Insights Derived from Computational Modeling of Reactions

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, a key reaction is the hydrolysis or aminolysis of the ester group. Theoretical calculations can map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these stationary points on the potential energy surface, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. This allows for a quantitative assessment of the reaction's feasibility and rate. For example, modeling the base-catalyzed hydrolysis of the tert-butyl ester would involve locating the transition state for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

These models can also explore the role of catalysts or solvent molecules. For instance, computations can show how a second molecule of an amine can act as a general base catalyst in an aminolysis reaction, lowering the activation energy by facilitating proton transfer in the transition state. nih.gov Such studies have shown that catalyzed aminolysis pathways often have transition states that are 10-17 kcal/mol lower in energy than uncatalyzed processes. nih.gov

Table 3: Hypothetical Calculated Energy Profile for the Aminolysis of this compound with a Generic Amine (R-NH₂)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Ester + R-NH₂ | 0.0 |

| TS1 | Transition state for nucleophilic attack | +22.5 |

| Intermediate | Tetrahedral intermediate | +12.0 |

| TS2 | Transition state for leaving group departure | +18.5 |

| Products | Amide + tert-Butanol (B103910) | -5.0 |

Note: Energy values are representative for a generic uncatalyzed aminolysis reaction and are intended for illustrative purposes.

Prediction of Stereoselectivity and Reactivity through Theoretical Models

A major goal of computational chemistry in the context of chiral molecules is to predict and explain the stereochemical outcome of reactions. For reactions involving this compound, either as a reactant or a catalyst, theoretical models can be used to determine which stereoisomeric product will be favored.

This is typically achieved by modeling the transition states leading to the different possible stereoisomers (e.g., the R and S products). The stereoselectivity of the reaction is governed by the difference in the activation free energies (ΔΔG‡) of these competing transition states. According to transition state theory, even a small energy difference can lead to a high enantiomeric excess (ee).

For example, if this compound were used as a chiral base catalyst, computational models would be built of the transition states for the reaction it catalyzes. By analyzing the non-covalent interactions (such as steric hindrance or hydrogen bonding) within these transition state structures, chemists can understand why one pathway is energetically favored over the other. Recent advances also utilize machine learning models trained on computational data to predict enantioselectivity with high accuracy, offering a powerful tool for catalyst design and reaction optimization. nih.gov

Table 4: Illustrative Calculation for Predicting Enantioselectivity

| Transition State | Calculated Free Energy (kcal/mol) | Favored Product |

| TS-(R) | 15.2 | |

| TS-(S) | 17.0 | R-enantiomer |

| ΔΔG‡ (TS-(S) - TS-(R)) | 1.8 | |

| Predicted Enantiomeric Excess (ee) | ~95% ee |

Note: The predicted ee is calculated from the ΔΔG‡ at a standard temperature (e.g., 298 K). The values are hypothetical to illustrate the principle.

Advanced Analytical Techniques for Characterization and Purity Assessment in Research

Chromatographic Methodologies for Separation and Enantiomeric Purity Determination

Chromatographic techniques are powerful tools for separating components of a mixture and are central to determining the chemical and enantiomeric purity of (S)-tert-Butyl 2-(methylamino)pentanoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

For the specific challenge of separating enantiomers, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation. While specific methods for this compound are not extensively detailed in publicly available literature, general approaches for chiral amino acid esters are well-established. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of amino acid derivatives.

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial. This is calculated from the relative peak areas of the two enantiomers in the chromatogram. A typical setup for such an analysis would involve a normal-phase HPLC system with a chiral column.

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Ester Separation

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Ambient |

Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring environments. The tert-butyl group would appear as a characteristic singlet, while the protons of the pentanoate chain and the N-methyl group would exhibit distinct chemical shifts and splitting patterns.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acid derivatives, which typically forms a protonated molecular ion [M+H]⁺.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 1.38 (s, 9H, tert-butyl), 2.45 (s, 3H, N-CH₃), 3.12 (m, 1H, CH-NH) |

| MS (ESI+) | m/z 188.1 [M+H]⁺ |

Note: The data presented in this table is based on information from commercial suppliers and may not have been subjected to peer-reviewed verification.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are analytical techniques that are sensitive to the three-dimensional arrangement of atoms in a molecule, making them indispensable for the stereochemical analysis of chiral compounds like this compound.

Optical Rotation measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The (S)-enantiomer will rotate light in one direction, while its (R)-enantiomer will rotate it by an equal magnitude in the opposite direction. This provides a straightforward method to confirm the enantiomeric identity of the bulk sample.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.